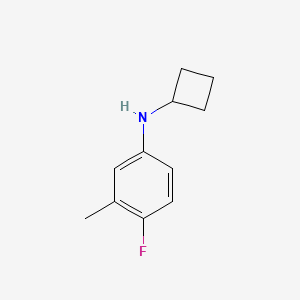![molecular formula C13H18N2O2 B1468571 1-[3-(Dimetilamino)benzoil]pirrolidin-3-ol CAS No. 1467046-98-5](/img/structure/B1468571.png)
1-[3-(Dimetilamino)benzoil]pirrolidin-3-ol
Descripción general
Descripción
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a benzoyl group containing a dimethylamino moiety
Aplicaciones Científicas De Investigación
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidin-2-ones, a class of compounds that includes 1-[3-(dimethylamino)benzoyl]pyrrolidin-3-ol, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds are known to influence various biological pathways.
Result of Action
Action Environment
It’s worth noting that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule . This could potentially influence the compound’s action in different environments.
Análisis Bioquímico
Biochemical Properties
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction.
Cellular Effects
The effects of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it may affect the expression of certain genes, thereby altering cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression and subsequent cellular responses. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic balance within cells, affecting energy production, biosynthesis, and other essential processes. The compound’s role in metabolic pathways highlights its importance in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution pattern of the compound can affect its biochemical activity and overall efficacy.
Subcellular Localization
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
Métodos De Preparación
The synthesis of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 3-(dimethylamino)benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of solvents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced with other functional groups using appropriate reagents and conditions.
Comparación Con Compuestos Similares
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol can be compared with similar compounds such as:
1-[3-(Dimethylamino)benzoyl]pyrrolidin-2-ol: This compound differs in the position of the hydroxyl group on the pyrrolidine ring, which can affect its chemical reactivity and biological activity.
1-[3-(Dimethylamino)benzoyl]pyrrolidin-4-ol: The hydroxyl group is located at the 4-position, leading to different steric and electronic effects compared to the 3-position isomer.
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-one:
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14(2)11-5-3-4-10(8-11)13(17)15-7-6-12(16)9-15/h3-5,8,12,16H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOZVOFSIIXOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



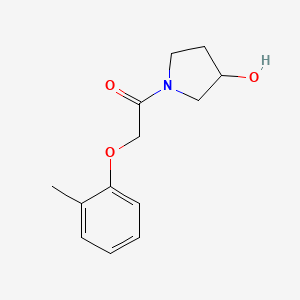
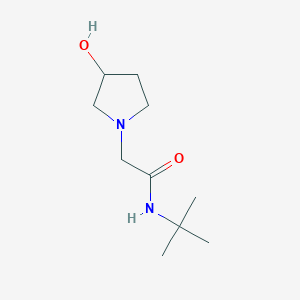
![2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468493.png)
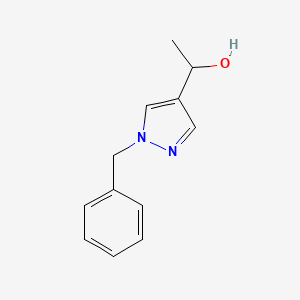
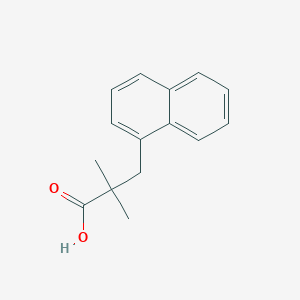
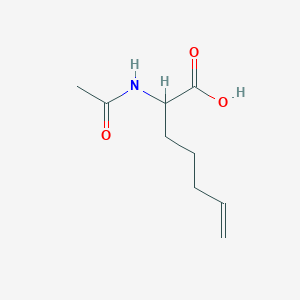
![[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468499.png)
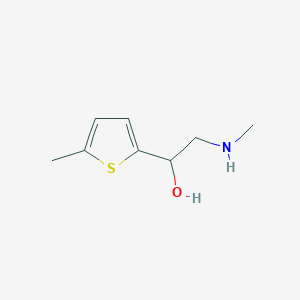
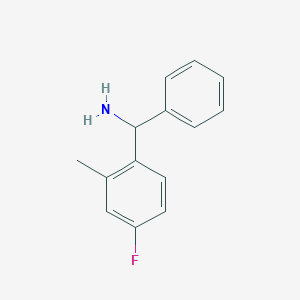
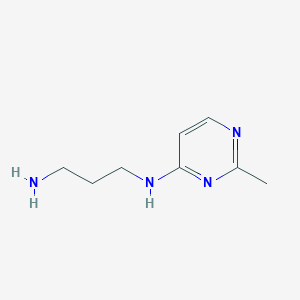
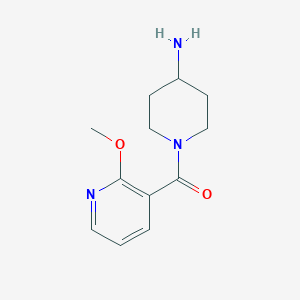
![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)
